3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
Description
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a spirocyclic diketopiperazine derivative characterized by a diazaspiro[4.5]decane core and a 4-methoxyphenyl substituent. Its molecular formula is C₁₆H₂₀N₂O₂ (CAS 1044505-05-6), with a molecular weight of 272.35 g/mol . This compound is synthesized via alkylation or condensation reactions involving ethylenediamine and carboxylic acid derivatives, as detailed in protocols from the International Journal of Molecular Sciences (2014) . Its structural analogs vary in substituents (e.g., halogens, methyl groups), spiro ring size, and functional groups (e.g., thiones, esters), which influence physicochemical properties and reactivity.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-12-7-5-11(6-8-12)13-14(18)17-15(16-13)9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXAWGIZXXPPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCCCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one typically involves multicomponent reactions. One common method is the Ugi reaction, which combines an isocyanide, an aldehyde, an amine, and a carboxylic acid to form the spiro compound . Reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be more efficient than conventional methods. Microwave irradiation can significantly reduce reaction times and increase yields, making it a preferred method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer, antitubercular, and anticonvulsant properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in lipid biosynthesis, leading to the disruption of cellular processes in bacteria and fungi. The compound’s rigid structure allows it to fit into enzyme active sites, blocking their activity and exerting its biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural and synthetic parameters of 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one with its analogs:
*Yield estimated from alkylation protocols in ; †Melting points vary depending on substituents (e.g., 4-CH₃ analogs melt at 88°C ).
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., 4-OCH₃) lower melting points compared to electron-withdrawing groups (e.g., 4-Cl, 4-Br). For example, 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane-3,5-dione melts at 110°C , while 3-(4-Chlorophenyl) analogs exceed 160°C .
- Thione derivatives (C=S) exhibit higher molecular weights than their ketone counterparts (C=O) due to sulfur’s atomic mass .
Spiro Ring Size :
- Larger spiro[5.5] systems (e.g., 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane-3,5-dione) show reduced yields (60%) compared to spiro[4.5] analogs (65–85%) , likely due to increased steric hindrance during synthesis.
Functional Group Modifications :
- Ester derivatives (e.g., methyl acetates) are synthesized as viscous oils, while diketopiperazines generally form solids .
Biological Activity
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique spirocyclic structure allows for various interactions with biological systems, making it a subject of interest in drug development and therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-1-en-3-one |
| Molecular Formula | C₁₅H₁₈N₂O₃ |
| Molecular Weight | 274.38 g/mol |
| CAS Number | 52546-93-7 |
The biological activity of 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to the modulation of enzymatic activities and receptor functions, influencing various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Receptor Modulation: Interaction with neurotransmitter receptors could result in neuroprotective effects, as observed in studies involving cognitive function.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential as an anticancer agent.
- Neuroprotective Effects: Research indicates that it may protect against neurodegenerative conditions by modulating cholinergic systems.
Case Studies and Research Findings
Several studies have explored the biological activity of 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one:
- A study published in PubMed demonstrated that the compound exhibited significant inhibition of secretion in a Type III Secretion System (T3SS) model at concentrations up to 50 μM, indicating its potential use in bacterial infection treatment .
- Another research effort highlighted its neuroprotective effects against ketamine-induced cognitive deficits in animal models, restoring normal cholinergic function .
Comparative Analysis
The unique structure of 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one can be compared with other spirocyclic compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one | Antimicrobial, Anticancer | Spirocyclic structure |
| Spirooxindoles | Anticancer | Different functional groups |
| Spirotetrahydroquinolines | Antimicrobial | Varying reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
